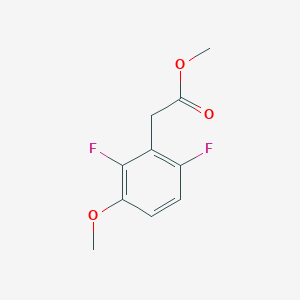

Methyl 2,6-difluoro-3-methoxyphenylacetate

CAS No.: 1807035-60-4

Cat. No.: VC2771639

Molecular Formula: C10H10F2O3

Molecular Weight: 216.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807035-60-4 |

|---|---|

| Molecular Formula | C10H10F2O3 |

| Molecular Weight | 216.18 g/mol |

| IUPAC Name | methyl 2-(2,6-difluoro-3-methoxyphenyl)acetate |

| Standard InChI | InChI=1S/C10H10F2O3/c1-14-8-4-3-7(11)6(10(8)12)5-9(13)15-2/h3-4H,5H2,1-2H3 |

| Standard InChI Key | DKJSHCILYNVEKT-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C=C1)F)CC(=O)OC)F |

| Canonical SMILES | COC1=C(C(=C(C=C1)F)CC(=O)OC)F |

Introduction

Methyl 2,6-difluoro-3-methoxyphenylacetate is an organic compound with the molecular formula C10H10F2O3. It is a derivative of phenylacetate, characterized by the presence of two fluorine atoms and a methoxy group attached to the benzene ring. This compound has garnered attention for its potential applications in chemistry, biology, and medicine, particularly as an intermediate in the synthesis of complex organic molecules and for its biological activities.

Synthesis Methods

Methyl 2,6-difluoro-3-methoxyphenylacetate can be synthesized through the esterification of 2,6-difluoro-3-methoxybenzoic acid with methanol. This reaction typically involves a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion. Industrial production may employ continuous flow processes to enhance efficiency and yield.

Biological Activities

Research indicates that Methyl 2,6-difluoro-3-methoxyphenylacetate exhibits significant biological activities, including:

-

Antimicrobial Properties: Studies have shown that this compound is effective against various bacterial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The antimicrobial activity is attributed to its ability to interact with bacterial cell membranes, leading to cell lysis and death.

| Microbial Strain | Inhibition Zone (mm) | Control (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 8 |

| Escherichia coli | 12 | 7 |

| Pseudomonas aeruginosa | 10 | 5 |

-

Anti-inflammatory Effects: The compound has been explored for its potential to reduce inflammation in biological systems. Its mechanism involves interacting with specific molecular targets, potentially modulating inflammatory pathways.

Applications in Research and Industry

Methyl 2,6-difluoro-3-methoxyphenylacetate is used as an intermediate in the synthesis of complex organic molecules. It is also investigated for its potential therapeutic properties, particularly in drug development. In industry, it is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to enzymes and receptors, potentially modulating their activity. The methoxy group may influence its pharmacokinetic properties, affecting absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Methyl 2,6-difluoro-3-methoxyphenylacetate is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties compared to similar compounds like Methyl 2,6-difluoro-3-hydroxyphenylacetate and Methyl 2,6-difluoro-3-ethoxyphenylacetate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume